rel-(3R,4S)-4-(Azetidin-1-yl)piperidine-3-carboxamide
Description
rel-(3R,4S)-4-(Azetidin-1-yl)piperidine-3-carboxamide is a chiral piperidine derivative featuring an azetidine substituent at the 4-position and a carboxamide group at the 3-position. The compound’s stereochemistry (3R,4S) and heterocyclic architecture make it a candidate for pharmaceutical applications, particularly in targeting central nervous system (CNS) receptors or enzymes due to its structural resemblance to bioactive alkaloids.
Properties
Molecular Formula |
C9H17N3O |
|---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
(3R,4S)-4-(azetidin-1-yl)piperidine-3-carboxamide |
InChI |
InChI=1S/C9H17N3O/c10-9(13)7-6-11-3-2-8(7)12-4-1-5-12/h7-8,11H,1-6H2,(H2,10,13)/t7-,8+/m1/s1 |
InChI Key |
XJVWVQNYDPRKHS-SFYZADRCSA-N |
Isomeric SMILES |
C1CN(C1)[C@H]2CCNC[C@H]2C(=O)N |
Canonical SMILES |
C1CN(C1)C2CCNCC2C(=O)N |
Origin of Product |
United States |
Biological Activity
rel-(3R,4S)-4-(Azetidin-1-yl)piperidine-3-carboxamide is a chiral compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including its chemical properties, mechanisms of action, and relevant research findings.
The molecular formula of this compound is , with a molecular weight of 183.25 g/mol. Its structure includes an azetidine ring and a piperidine moiety, which contribute to its pharmacological properties. The compound is typically sold with a purity of 98% and is identified by the CAS number 1403766-65-3 .
| Property | Details |
|---|---|
| Molecular Formula | C9H17N3O |
| Molecular Weight | 183.25 g/mol |
| CAS Number | 1403766-65-3 |
| Purity | 98% |
Research indicates that this compound may interact with specific biological targets, such as receptors or enzymes. Investigative studies often employ techniques like binding affinity assays to elucidate these interactions. Understanding the binding kinetics and thermodynamics is crucial for determining the compound's therapeutic potential.
Biological Activity
The biological activity of this compound can be summarized in several key areas:
- Antiproliferative Effects : Preliminary studies suggest that this compound exhibits antiproliferative activity against various cancer cell lines. The azetidine and piperidine components may play a role in modulating cellular pathways associated with growth and proliferation.
- Inhibition of Enzymatic Activity : The compound's structural features allow it to act as an inhibitor for certain enzymes involved in metabolic pathways. For example, related compounds have shown promise as inhibitors of soluble epoxide hydrolase, which is crucial in regulating lipid metabolism .
- Potential Therapeutic Applications : Due to its unique structure and biological interactions, this compound could serve as a lead compound for developing new therapeutic agents targeting diseases characterized by uncontrolled cell growth or metabolic dysregulation.
Case Studies
Several studies have investigated the biological effects of compounds related to this compound:
- Study on Cancer Cell Lines : A study demonstrated that derivatives of azetidine-piperidine compounds exhibited significant inhibition of cell proliferation in breast cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .
- Enzyme Inhibition Research : Another investigation focused on the inhibition of soluble epoxide hydrolase by related compounds, revealing that modifications in the piperidine moiety significantly enhanced inhibitory potency and selectivity .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C9H17N3O
- Molecular Weight : 183.25 g/mol
- CAS Number : 1403766-65-3
- Purity : Typically 98%
The compound's stereochemical configuration is crucial for its biological activity, influencing its interactions with various biological targets.
Medicinal Chemistry
rel-(3R,4S)-4-(Azetidin-1-yl)piperidine-3-carboxamide serves as a key component in the synthesis of pharmaceutical agents. Its role as a chiral building block allows chemists to create compounds with specific stereochemical properties essential for desired biological effects. This compound is often used in studies exploring receptor interactions and enzyme inhibition mechanisms, contributing to the development of new therapeutic agents.
Receptor Interaction Studies
Research has demonstrated that this compound exhibits binding affinities to specific receptors. Understanding these interactions is crucial for elucidating its mechanism of action and potential therapeutic effects. Techniques such as:
- Surface Plasmon Resonance (SPR)
- Isothermal Titration Calorimetry (ITC)
These methods provide insights into the binding kinetics and thermodynamics associated with this compound's interactions with biological targets.
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Studies have focused on its ability to inhibit specific enzymes that play roles in disease processes, particularly in cancer and inflammatory pathways. The structural features of this compound are conducive to designing inhibitors with high specificity and potency.
Case Study 1: CCR4 Antagonism
In a study focusing on CCR4 antagonists, this compound was evaluated for its ability to inhibit CCR4-mediated signaling pathways. The results indicated promising activity, suggesting its potential use in treating conditions like allergies and certain cancers .
Case Study 2: RXRα Modulation
Another investigation explored the role of this compound as a modulator of retinoid X receptor alpha (RXRα), which is implicated in cancer development. The study found that derivatives of this compound exhibited significant antagonist activity against RXRα, leading to apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
Substituent Effects: The azetidine group in the target compound may enhance receptor binding selectivity compared to bulkier substituents (e.g., benzyl or tert-butyl groups in ). Azetidine’s compact, strained ring could improve metabolic stability relative to larger heterocycles. Fluorine atoms (e.g., in ) are often incorporated to modulate lipophilicity, bioavailability, and CNS penetration.
Stereochemical Influence :
- Stereochemistry critically impacts activity. For instance, the (3R,4S) configuration in the target compound contrasts with (3S,4S) in , which may alter binding to chiral receptors like G protein-coupled receptors (GPCRs). highlights enantiomers (e.g., compounds 131–134) with distinct biological profiles due to stereochemical variations .
Functional Group Comparisons: Carboxamide vs. Salt Forms: Dihydrochloride salts () improve solubility but may reduce blood-brain barrier permeability compared to free bases.
Q & A
Q. What are the optimal synthetic routes for rel-(3R,4S)-4-(Azetidin-1-yl)piperidine-3-carboxamide?
The synthesis typically involves multi-step organic reactions. A common approach includes:
- Cyclization : Formation of the piperidine ring via azetidine derivatives under controlled conditions (e.g., using dichloromethane or tetrahydrofuran as solvents and triethylamine as a base) .
- Amide Coupling : Introduction of the carboxamide group using coupling agents like HATU or EDCI to facilitate bond formation .
Key challenges include maintaining stereochemical integrity, which requires chiral catalysts or enantioselective conditions .
Q. How is stereochemical purity validated during synthesis?
Stereochemical validation employs:
Q. What analytical techniques are critical for characterizing this compound?
Essential methods include:
Q. What are the primary solubility and stability considerations for this compound?
- Solubility : Enhanced in polar aprotic solvents (e.g., DMSO) but limited in aqueous media. Trifluoroacetate counterions improve solubility .
- Stability : Sensitive to prolonged exposure to light or moisture. Storage at -20°C under inert atmosphere is recommended .
Advanced Research Questions
Q. How can computational models predict interactions with biological targets?
Methodologies include:
- Molecular Docking : Using software like AutoDock to simulate binding affinities with receptors (e.g., GPCRs or kinases) .
- Molecular Dynamics (MD) Simulations : Assessing stability of ligand-target complexes over time (e.g., 100-ns simulations in explicit solvent) .
- Quantum Mechanical (QM) Calculations : Evaluating electronic properties of the azetidine-piperidine scaffold for reactivity predictions .
Q. How can conflicting data in biological activity assays be resolved?
Strategies to address discrepancies:
- Orthogonal Assays : Cross-validate using SPR (surface plasmon resonance) and cell-based assays to confirm target engagement .
- Metabolic Stability Tests : Assess if instability in cell media (e.g., CYP450 degradation) leads to false negatives .
- Stereochemical Reanalysis : Verify enantiopurity, as impurities in rel- configurations can skew results .
Q. What strategies optimize reaction yield in large-scale synthesis?
- Flow Chemistry : Continuous flow reactors improve reproducibility and reduce side reactions .
- Design of Experiments (DoE) : Statistical optimization of parameters (e.g., temperature, catalyst loading) .
- Green Chemistry Principles : Replace toxic solvents (e.g., dichloromethane) with cyclopentyl methyl ether (CPME) .
Q. How does the azetidine-piperidine scaffold influence pharmacokinetic properties?
- Lipophilicity : The fused ring system increases logP, enhancing membrane permeability but potentially reducing aqueous solubility .
- Metabolic Resistance : Azetidine’s rigidity may reduce CYP450-mediated oxidation compared to flexible amines .
- Biodistribution : Radiolabeling studies (e.g., with ¹⁴C) can track tissue penetration .
Q. What are the key considerations for designing derivatives with improved selectivity?
- Structure-Activity Relationship (SAR) : Systematic substitution at the piperidine C3 or azetidine N1 positions .
- Fragment-Based Drug Design (FBDD) : Screen fragments to identify moieties that enhance target binding .
- Cryo-EM Analysis : Resolve ligand-target complexes at near-atomic resolution to guide modifications .
Q. How can data from related compounds inform research on this molecule?
- Comparative SAR Tables : Analyze analogs (e.g., trans-4-(2-chlorophenyl)pyrrolidine-3-carboxylic acid) for trends in bioactivity .
- Cross-Target Profiling : Test against panels of receptors (e.g., kinase inhibitors) to identify off-target effects .
- Machine Learning : Train models on public databases (e.g., ChEMBL) to predict ADMET properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
